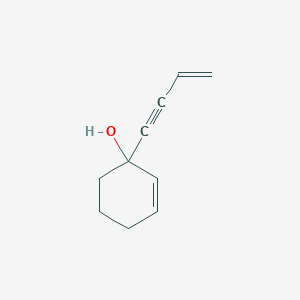
1-But-3-en-1-ynylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-But-3-en-1-ynylcyclohex-2-en-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as HC-3, and it is a member of the family of compounds known as alkynyl alcohols. The unique structure of 1-But-3-en-1-ynylcyclohex-2-en-1-ol makes it an interesting compound to study, as it has potential applications in a variety of fields.
Mechanism Of Action
The mechanism of action of 1-But-3-en-1-ynylcyclohex-2-en-1-ol is not well understood. However, it is believed that this compound may interact with a variety of biological targets, including enzymes and receptors.
Biochemical And Physiological Effects
Studies have shown that 1-But-3-en-1-ynylcyclohex-2-en-1-ol has a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, making it a potential target for the development of new anti-inflammatory drugs. Additionally, studies have shown that 1-But-3-en-1-ynylcyclohex-2-en-1-ol may have neuroprotective effects, making it a potential target for the development of new treatments for neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of studying 1-But-3-en-1-ynylcyclohex-2-en-1-ol in the lab is its unique structure, which makes it an interesting target for drug development. However, one limitation is that the synthesis of this compound is a complex and time-consuming process, which can make it difficult to study in large quantities.
Future Directions
There are several potential future directions for research on 1-But-3-en-1-ynylcyclohex-2-en-1-ol. One area of interest is in the development of new drugs and pharmaceuticals based on the unique structure of this compound. Additionally, further research is needed to better understand the mechanism of action of 1-But-3-en-1-ynylcyclohex-2-en-1-ol and its potential applications in a variety of scientific research areas.
Synthesis Methods
The synthesis of 1-But-3-en-1-ynylcyclohex-2-en-1-ol is a complex process that involves several steps. One common method for synthesizing this compound is through the use of a palladium-catalyzed coupling reaction. This reaction involves the coupling of an alkynyl alcohol with an aryl halide, resulting in the formation of 1-But-3-en-1-ynylcyclohex-2-en-1-ol.
Scientific Research Applications
1-But-3-en-1-ynylcyclohex-2-en-1-ol has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs and pharmaceuticals. The unique structure of this compound makes it an interesting target for drug development, as it has the potential to interact with a variety of biological targets.
properties
CAS RN |
110890-53-4 |
|---|---|
Product Name |
1-But-3-en-1-ynylcyclohex-2-en-1-ol |
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
1-but-3-en-1-ynylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c1-2-3-7-10(11)8-5-4-6-9-10/h2,5,8,11H,1,4,6,9H2 |
InChI Key |
HBFZSXNVKHRVPL-UHFFFAOYSA-N |
SMILES |
C=CC#CC1(CCCC=C1)O |
Canonical SMILES |
C=CC#CC1(CCCC=C1)O |
synonyms |
2-Cyclohexen-1-ol, 1-(3-buten-1-ynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



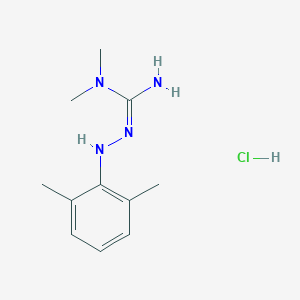
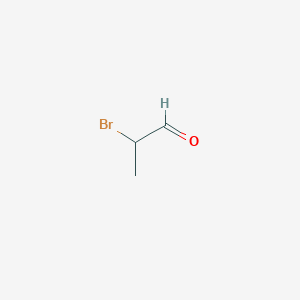
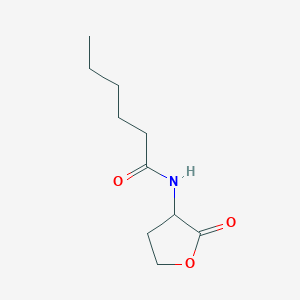
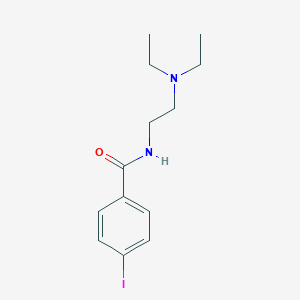
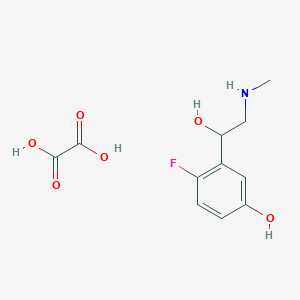
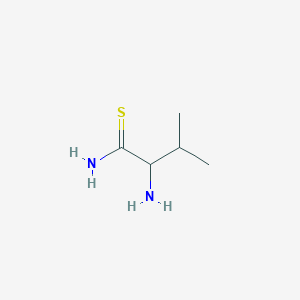
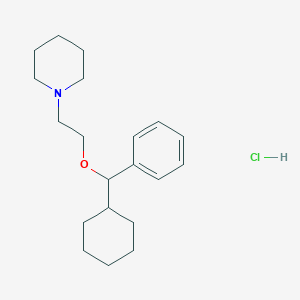
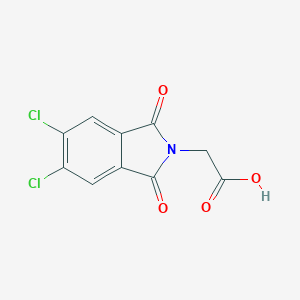
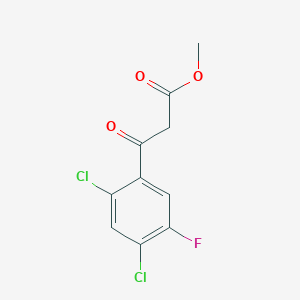
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)
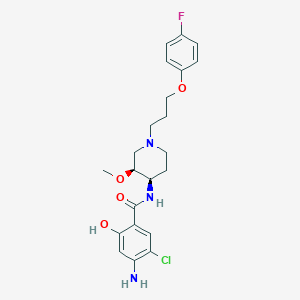
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)